

Unraveling the Quinolone Core: A Technical Guide to Enoxacin

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Compound of Interest

Compound Name: A 65281

Cat. No.: B1664237

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Disclaimer: Initial searches for the compound "A-65281" did not yield specific and conclusive identification of a singular chemical entity. The provided information pertains to Enoxacin, a well-characterized second-generation fluoroquinolone antibiotic. This document is presented under the hypothesis that "A-65281" may be an internal designation, a misnomer, or a typographical error for Enoxacin, a prominent member of the quinolone class of antibiotics.

This technical guide provides an in-depth exploration of the quinolone core of Enoxacin, tailored for researchers, scientists, and drug development professionals. The content encompasses its chemical structure, synthesis, mechanism of action, and relevant biological data, presented with clarity and technical detail.

Chemical Structure and Properties of the Enoxacin Core

Enoxacin is a synthetic, broad-spectrum fluoroquinolone antibacterial agent.^[1] Its chemical structure is characterized by a 1,8-naphthyridine bicyclic core. The official IUPAC name for Enoxacin is 1-ethyl-6-fluoro-4-oxo-7-(1-piperazinyl)-1,8-naphthyridine-3-carboxylic acid.^[2]

Key structural features essential for its antibacterial activity include:

- A carboxylic acid group at position 3: Crucial for binding to DNA gyrase.
- An ethyl group at position 1: Contributes to the overall potency.

- A fluorine atom at position 6: Enhances activity against Gram-positive bacteria.
- A piperazinyl group at position 7: Broadens the antibacterial spectrum.[3]

Property	Value	Reference
Molecular Formula	C ₁₅ H ₁₇ FN ₄ O ₃	[2]
Molecular Weight	320.32 g/mol	[4]
CAS Number	74011-58-8	[2]
Melting Point	220-224 °C	[1]

Synthesis of the Enoxacin Core

The synthesis of Enoxacin and its derivatives has been a subject of extensive research, with various methodologies developed to achieve efficient and versatile production. A comprehensive review of these synthetic routes highlights modifications at the C3 (carboxylic acid) and C7 (piperazinyl) positions to generate analogs with diverse biological activities.[5][6]

A common synthetic approach involves the reaction of a key intermediate with N-substituted piperazines. For instance, the synthesis of N-piperazinyl-substituted Enoxacin prodrugs has been described, demonstrating the adaptability of the core structure for creating derivatives with modified pharmacokinetic profiles.[5] The synthesis of Enoxacin metal complexes has also been reported, where Enoxacin acts as a monoanionic bidentate ligand, interacting with various transition metals.[3]

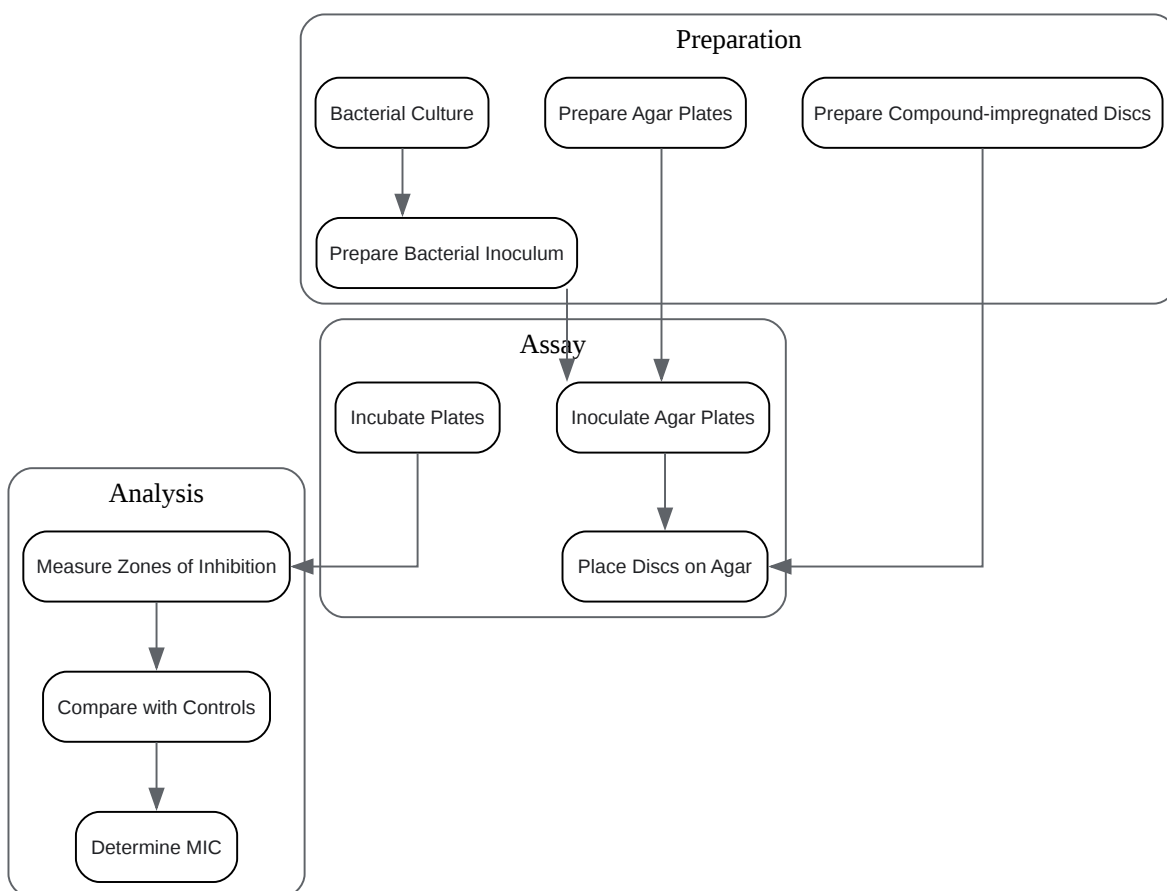
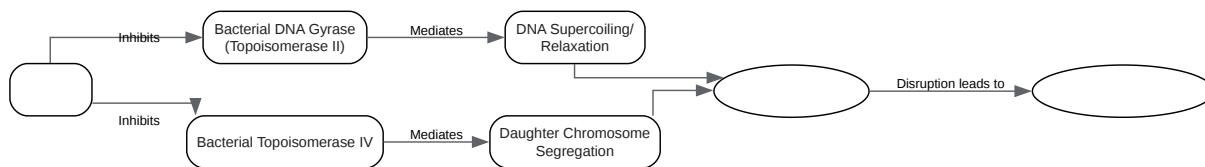
Mechanism of Action: Targeting Bacterial DNA Replication

Enoxacin exerts its bactericidal effects by inhibiting essential bacterial enzymes involved in DNA replication: DNA gyrase (topoisomerase II) and topoisomerase IV.[7][8] This dual-targeting mechanism is a hallmark of the fluoroquinolone class.

The inhibition of these enzymes leads to the following critical disruptions in bacterial processes:

- Prevention of DNA supercoiling and uncoiling: DNA gyrase is responsible for introducing negative supercoils into bacterial DNA, a process necessary for the initiation of replication. Enoxacin's binding to this enzyme prevents this crucial step.[8]
- Interference with chromosome segregation: Topoisomerase IV is vital for separating interlinked daughter DNA molecules following replication. Inhibition of this enzyme by Enoxacin prevents proper cell division.[8]

The binding of Enoxacin to the DNA-enzyme complex stabilizes it, leading to double-strand breaks in the bacterial DNA and ultimately causing cell death.[8]



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